N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride

Description

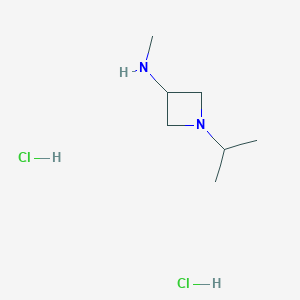

N-Methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride is a heterocyclic amine derivative featuring a four-membered azetidine ring substituted with a methyl group at the nitrogen atom and an isopropyl (propan-2-yl) group at the 1-position. The dihydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical and chemical research applications . Its molecular formula is C₇H₁₇Cl₂N₂, with the azetidine ring contributing to conformational rigidity and unique reactivity due to ring strain.

Properties

Molecular Formula |

C7H18Cl2N2 |

|---|---|

Molecular Weight |

201.13 g/mol |

IUPAC Name |

N-methyl-1-propan-2-ylazetidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-7(5-9)8-3;;/h6-8H,4-5H2,1-3H3;2*1H |

InChI Key |

ZHSYDBWFFNUNPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC(C1)NC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methyl-1-(propan-2-yl)amine with a suitable azetidine precursor under controlled conditions. Microwave-assisted synthesis has also been explored for the preparation of azetidine derivatives, offering advantages such as reduced reaction times and improved yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(propan-2-yl)azetidin-3-one, while reduction could produce different amine derivatives .

Scientific Research Applications

N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences in Substituents and Salt Forms

- Salt Form Impact: The dihydrochloride form in the target compound enhances water solubility compared to non-salt analogs like 3-(Azetidin-1-yl)propan-1-amine, which is insoluble in aqueous media .

- Ring Size : Pyrrolidine derivatives (e.g., N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride) exhibit reduced ring strain and altered hydrogen-bonding capacity compared to azetidine-based compounds, influencing their pharmacokinetic profiles .

Physicochemical Properties

Biological Activity

N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride is a nitrogen-containing heterocyclic compound notable for its azetidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may have significant implications in drug development and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and appears as a white solid. Its structure features a methyl group and a propan-2-yl substituent on the nitrogen atom, contributing to its unique chemical properties. The azetidine ring is central to its biological activity, influencing interactions with various molecular targets within cellular systems.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action:

- Modulation of Enzyme Activities : The compound may interact with specific enzymes, potentially altering their activities. This modulation can affect various metabolic pathways within cells.

- Receptor Interaction : Binding assays indicate that this compound may have affinity for certain receptors, thereby influencing signaling pathways that regulate cellular functions.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit antiproliferative effects against cancer cell lines, including MCF-7 breast cancer cells. The compound's structural features could enhance its efficacy in targeting cancer cells while minimizing effects on normal cells .

Antiproliferative Studies

A series of studies have been conducted to evaluate the antiproliferative effects of this compound:

| Study | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Study 1 | MCF-7 | 5.51 | Significant inhibition of cell proliferation |

| Study 2 | MDA-MB-231 | 0.442 | Induced apoptosis and reduced cell migration |

These findings indicate a promising therapeutic window for this compound in treating specific types of cancer, particularly triple-negative breast cancer (TNBC), where it showed a significant difference in efficacy compared to non-cancerous cell lines .

Mechanistic Insights

Further investigations into the mechanisms by which this compound exerts its biological effects have revealed:

- Caspase Activation : Treatment with the compound resulted in increased levels of caspase 9, suggesting activation of apoptotic pathways.

- Cell Cycle Arrest : The compound appears to induce G2/M phase arrest in cancer cells, highlighting its potential as a chemotherapeutic agent .

Synthesis and Interaction Studies

The synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amino dihydrochloride typically involves cyclization reactions with appropriate precursors under controlled conditions to ensure high purity and yield. Various reagents are utilized, including potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Interaction studies focus on determining binding affinities for specific receptors or enzymes, which is crucial for understanding the compound's therapeutic roles and optimizing its use in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.